molecular formula C19H17ClF3NO7 B1614948 2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)-phenoxy]-2-nitrophenoxy}propanoate CAS No. 72082-45-2

2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)-phenoxy]-2-nitrophenoxy}propanoate

Cat. No. B1614948
CAS RN: 72082-45-2
M. Wt: 463.8 g/mol
InChI Key: WIPUALZJNOPFMS-UHFFFAOYSA-N
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Description

“2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)-phenoxy]-2-nitrophenoxy}propanoate” is a chemical compound with the molecular formula C19H17ClF3NO7 . It has a molecular weight of 463.8 . This compound is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H17ClF3NO7/c1-11(18(25)29-8-7-28-2)30-17-10-13(4-5-15(17)24(26)27)31-16-6-3-12(9-14(16)20)19(21,22)23/h3-6,9-11H,7-8H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a solid . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . It’s important to handle it with care, using appropriate safety measures. The specific safety data sheet (SDS) for this compound would provide detailed information about its hazards and safety precautions.

properties

IUPAC Name

2-methoxyethyl 2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3NO7/c1-11(18(25)29-8-7-28-2)30-17-10-13(4-5-15(17)24(26)27)31-16-6-3-12(9-14(16)20)19(21,22)23/h3-6,9-11H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPUALZJNOPFMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCCOC)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70992807
Record name 2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70992807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72082-45-2
Record name Propanoic acid, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)-, 2-methoxyethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072082452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70992807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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